Propyl 4-[(3-bromobenzoyl)amino]benzoate
Description
Propyl 4-[(3-bromobenzoyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a 3-bromobenzoylamino group at the para position. Its molecular structure (Fig. 1) comprises:
- 3-Bromobenzoyl group: Introduces steric bulk and electron-withdrawing effects due to the bromine atom, which may influence reactivity and intermolecular interactions.
- Aromatic amide linkage: Provides rigidity and hydrogen-bonding capacity.
The compound’s synthesis likely involves coupling 3-bromobenzoyl chloride with 4-aminobenzoic acid, followed by esterification with propanol. Structural elucidation would employ crystallographic techniques (e.g., SHELX programs for small-molecule refinement ).
Properties
Molecular Formula |
C17H16BrNO3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
propyl 4-[(3-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16BrNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
InChI Key |
HKWFXYDOYBOQHB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares Propyl 4-[(3-bromobenzoyl)amino]benzoate with compounds sharing functional or structural similarities (Table 1).
Halogen-Substituted Benzamide Derivatives
- Bromine vs. Chlorine/Fluorine: The 3-bromo substituent in the target compound confers greater steric hindrance and a stronger electron-withdrawing effect compared to chloro or fluoro analogs. This may reduce nucleophilic substitution rates but enhance π-stacking interactions in crystalline states . Fluorinated analogs (e.g., ethyl 4-[(2-fluorobenzoyl)amino]benzoate) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, a trait leveraged in drug design .
Ester Group Variations
- Propyl vs. However, longer alkyl chains may also increase susceptibility to esterase-mediated hydrolysis. Perfluorinated esters (e.g., [68227-99-6]) demonstrate unparalleled stability due to C-F bonds but lack biodegradability, limiting pharmaceutical applications .
Pharmacological Potential
- While SNAP-7941 and related MCHR1 antagonists prioritize receptor affinity through piperidinyl and difluorophenyl groups , the target compound’s brominated aromatic system may favor applications in radiopharmaceuticals (e.g., bromine-76/77 isotopes for imaging/therapy).
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